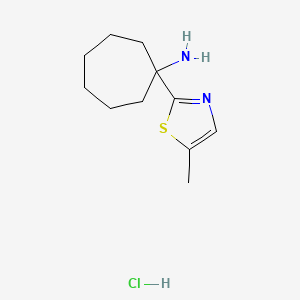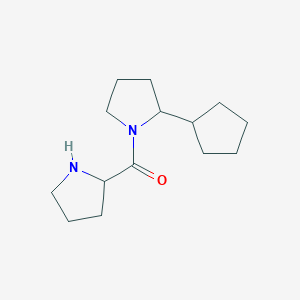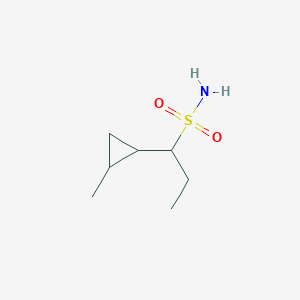
1-(2-Methylcyclopropyl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(2-Methylcyclopropyl)propane-1-sulfonamide typically involves the reaction of 2-methylcyclopropylamine with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure consistent quality .
Analyse Des Réactions Chimiques
1-(2-Methylcyclopropyl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(2-Methylcyclopropyl)propane-1-sulfonamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(2-Methylcyclopropyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. Sulfonamides typically act as competitive inhibitors of enzymes that utilize para-aminobenzoic acid, thereby disrupting the synthesis of folic acid in bacteria . This inhibition leads to the bacteriostatic effect, preventing bacterial growth and replication .
Comparaison Avec Des Composés Similaires
1-(2-Methylcyclopropyl)propane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfanilamide: A widely used antibacterial agent with a similar mechanism of action.
Sulfamethazine: Another sulfonamide used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
The uniqueness of this compound lies in its specific cyclopropyl group, which can impart different chemical and biological properties compared to other sulfonamides .
Propriétés
Formule moléculaire |
C7H15NO2S |
|---|---|
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
1-(2-methylcyclopropyl)propane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-3-7(11(8,9)10)6-4-5(6)2/h5-7H,3-4H2,1-2H3,(H2,8,9,10) |
Clé InChI |
LEUGLFHNVUIOIC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1CC1C)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



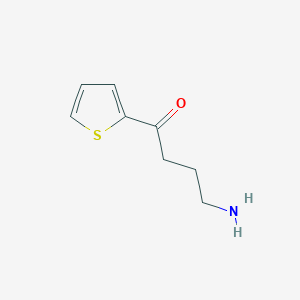
methanol](/img/structure/B13197082.png)
![5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13197089.png)
![Methyl 3-[(2-aminoethyl)sulfanyl]propanoate](/img/structure/B13197093.png)

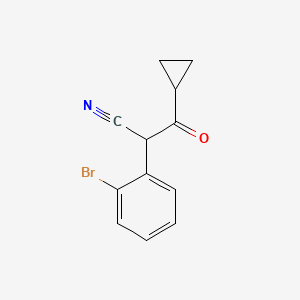
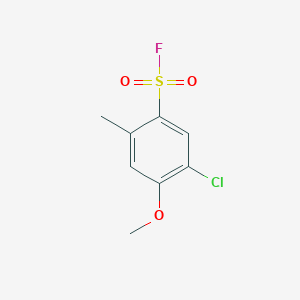
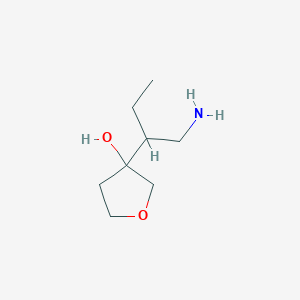
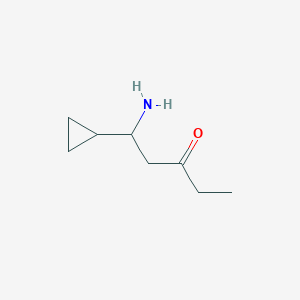
![5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13197126.png)

